N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(10-12-4-2-8-21-12)16-6-7-18-15(20)9-11-3-1-5-13(11)17-18/h2,4,8-9H,1,3,5-7,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOCQQULUOQJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridazinyl intermediate, which is then coupled with a thiophen-2-yl acetamide derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Cyclohepta[c]Pyridazinone Analogs
- Compound: 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-Cyclohepta[c]Pyridazin-2-yl}Acetic Acid (CAS 1232810-21-7) Structural Difference: A seven-membered cycloheptane ring fused to pyridazinone vs. the five-membered cyclopentane in the target compound. Implications: Larger ring size reduces ring strain but may decrease solubility due to increased hydrophobicity. The topological polar surface area (70 Ų) is comparable, suggesting similar membrane permeability .
Cyclopenta[b]Naphthalen/Quinolin Derivatives
- Compounds: N-{1H,2H,3H,5H,6H,7H,8H-Cyclopenta[b]Naphthalen-4-yl} Acetamide Derivatives (e.g., 5b–5d, 7h–7k) Structural Difference: Naphthalene or quinoline fused systems instead of pyridazinone. These derivatives exhibit cholinesterase inhibition activity, suggesting the target compound’s pyridazinone may similarly interact with enzyme active sites .
Substituent Variations on the Acetamide Moiety
Thiophen-2-yl vs. Phenoxy Groups
- Compound: 2-(2,5-Dimethylphenoxy)-N-(2-{3-Oxo-Cyclopenta[c]Pyridazin-2-yl}Ethyl)Acetamide (CAS 2034470-66-9) Structural Difference: A 2,5-dimethylphenoxy group replaces the thiophen-2-yl. Thiophene’s sulfur atom may enhance interactions with metal ions or cysteine residues .
Thiophen-2-yl vs. Cyanothiophen-2-yl
- Compound: N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide Structural Difference: A cyano group at the 3-position of the thiophene. Synthesis involves a two-step acid chloride coupling, similar to the target compound’s likely preparation .
Physicochemical and Spectroscopic Properties
| Property | Target Compound | Cyclohepta[c]Pyridazinone Analog (CAS 1232810-21-7) | 2,5-Dimethylphenoxy Analog (CAS 2034470-66-9) |
|---|---|---|---|
| Molecular Weight | Not explicitly stated | 222.25 g/mol | 341.40 g/mol |
| Hydrogen Bond Acceptors | ~4 (estimated) | 4 | 3 |
| Topological Polar SA | ~70 Ų (estimated) | 70 Ų | 75 Ų |
| Melting Point | Not reported | Not reported | 230–232°C (similar analog in ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
